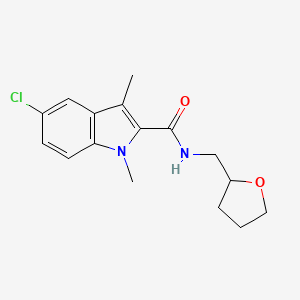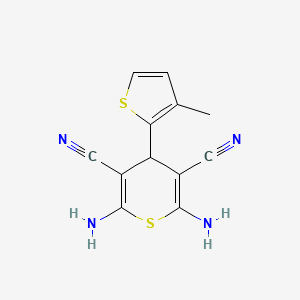![molecular formula C21H24N2O3 B4621570 N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)
N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide
Vue d'ensemble
Description
This section aims to cover the basic understanding and significance of studying compounds similar to N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide. Such compounds are often explored for their molecular structures, synthesis methods, chemical and physical properties, which can be crucial for applications in material science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
Synthesis methods for related compounds involve various chemical reactions, including acylation reactions and directed metalation. For example, a study detailed the preparation of a related compound by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another study demonstrated the synthesis of 2-methoxy-6-methylbenzamide through directed metalation (Reitz & Massey, 1990).
Molecular Structure Analysis
The molecular structure is crucial for understanding the properties and potential applications of a compound. For instance, the molecular structure of a similar compound was determined by single-crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties, such as photoinduced intramolecular charge transfer, are significant for understanding the reactivity and potential uses of compounds. One study explored the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, providing insights into the formation of twisted intramolecular charge transfer states (Yang et al., 2004).
Physical Properties Analysis
Physical properties, including crystalline structure and hydrogen bonding patterns, are essential for the application of compounds in various domains. The crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, for instance, revealed different crystalline polymorphs, providing insights into molecular packing and hydrogen bonding interactions (Yasuoka et al., 1969).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents and conditions, play a crucial role in the synthesis and application of compounds. A study on palladium iodide catalyzed carbonylation of alkynes offers insights into the reactivity of similar compounds, demonstrating the formation of functionalized derivatives through selective reactions (Mancuso et al., 2014).
Applications De Recherche Scientifique
Photoinduced Intramolecular Charge Transfer
Research indicates that certain N-aryl-substituted trans-4-aminostilbenes, which may share structural similarities with N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide, exhibit substituent-dependent photoinduced intramolecular charge transfer (TICT). These behaviors are significantly influenced by the substituent in the N-aryl group, demonstrating the compound's potential in the study of photochemical properties and applications in developing photo-responsive materials (Yang et al., 2004).
Structural Studies in Solid State
The structure of compounds related to N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide, like glibenclamide, has been examined in both solution and solid states. This includes studies on their tautomerization under melting conditions, providing insights into the stability and molecular configurations of such compounds, essential for drug formulation and development processes (Sanz et al., 2012).
Biosensing Applications
A study developed a high-sensitive biosensor based on a novel modified electrode, which includes structures similar to N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide. This biosensor shows potential for the electrocatalytic determination of biomolecules, indicating the compound's applicability in biosensing technologies (Karimi-Maleh et al., 2014).
Antioxidant Properties
Research into N-arylbenzamides with varying substituents, including amino or protonated moieties, reveals significant antioxidative properties. This suggests that compounds like N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide could serve as potent antioxidants, beneficial for pharmaceutical applications and the study of oxidative stress-related diseases (Perin et al., 2018).
Structural Analysis and Molecular Docking
The study of methoxyphenylbenzamide isomers, which are structurally related to the compound , highlights the significance of halogen bonding in molecular interactions. This research aids in understanding the diverse ways these compounds can couple with protein residues, offering insights into drug design and molecular docking studies (Moreno-Fuquen et al., 2022).
Propriétés
IUPAC Name |
N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-4-14-22-21(25)19(15-16-8-6-5-7-9-16)23-20(24)17-10-12-18(26-2)13-11-17/h5-13,15H,3-4,14H2,1-2H3,(H,22,25)(H,23,24)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXOQQTXUXONFN-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)
![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4621539.png)
![4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)
![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)